1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Overview
Description
- Triazole compounds, including those similar to "1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole," are significant in organic chemistry due to their varied biological and corrosion inhibition activities (Srivastava et al., 2016).
Synthesis Analysis
- Synthesis of similar triazole compounds involves reactions that are energetically feasible at room temperature, being exothermic and spontaneous (Srivastava et al., 2016).
- Other synthesis methods include multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide, leading to the formation of heterocyclic aromatic 1,2,3-triazole rings (Vo, 2020).
Molecular Structure Analysis
- Density Functional Theory (DFT) calculations can be used to analyze the bond lengths and molecular structures of triazoles, showing good agreement with crystallographic values (Srivastava et al., 2016).
Chemical Reactions and Properties
- The reactivity of similar compounds can be studied through molecular electrostatic potential surface and various electronic parameters (Srivastava et al., 2016).
- Reactions with hydrazines, amidines, and carboxylic acids are common in the synthesis of diverse 1,2,4-triazoles (Castanedo et al., 2011).
Physical Properties Analysis
- The vibrational modes of triazole compounds can be assigned based on potential energy distributions, with FT-IR and UV-visible spectra providing insights into their physical properties (Srivastava et al., 2016).
Chemical Properties Analysis
- The chemical reactivity and potential biological activity of triazoles can be theoretically explored, indicating potential inhibitor properties for enzymes like cyclin-dependent kinase 5 (Srivastava et al., 2016).
Scientific Research Applications
Supramolecular Interactions and Applications : 1,2,3-triazoles, including derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, are known for their diverse supramolecular interactions. These interactions make them a versatile functional unit for applications in anion recognition, catalysis, and photochemistry beyond click chemistry (Schulze & Schubert, 2014).
Antimicrobial and Antitubercular Activity : Some newly synthesized 1,2,4-triazoles demonstrate promising antimicrobial and antitubercular activities. For example, a particular compound was found to have better antitubercular activity than the drug rifampicin (Patel, Khan, & Rajani, 2010).
Anticancer Potential : Fluorescent 1,2,4-triazole-peptide conjugates show promising anticancer activity against pediatric brain tumor cells and human embryonic kidney cell line (HEK293). This suggests potential applications as target-specific anticancer drugs (Ajmal, Yunus, Graham, & Leblanc, 2019).
Anti-Inflammatory and Antibacterial Properties : Novel 1,2,4-triazole derivatives have been found to exhibit high antibacterial, antifungal, and anti-inflammatory activities, surpassing some commercial antibiotics in effectiveness (El-Reedy & Soliman, 2020).
Applications in Organic Synthesis : The compound has been used in a one-pot method for the synthesis of 4-Aryl-1H-1,2,3-triazoles, which has potential applications in organic synthesis (Zhang, Kuang, & Yang, 2009).
Urease Inhibition and Antioxidant Activities : Synthesized compounds of this class have demonstrated excellent urease inhibition, potent antioxidant, and significant antibacterial activities (Hanif et al., 2012).
Cyclin-Dependent Kinase 5 Inhibition : A new triazole compound, potentially including derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, has shown inhibitory effects on cyclin-dependent kinase 5 enzyme, a promising avenue for the synthesis and design of new compounds with biological activities (Srivastava et al., 2016).
Antibacterial and Antifungal Activity : 4-Substituted-5-Aryl-1,2,4-Triazoles, which could include the studied compound, have shown promising antibacterial and antifungal activity against various bacteria and fungi (Colanceska-Ragenovic et al., 2001).
Future Directions
properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUTJPEGEMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole | |
CAS RN |
144035-22-3, 212248-62-9 | |
Record name | 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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